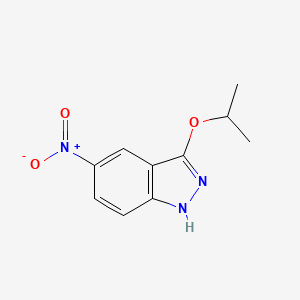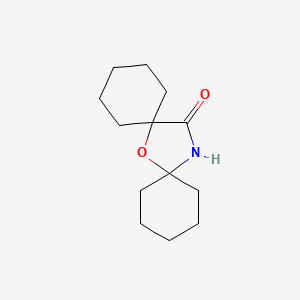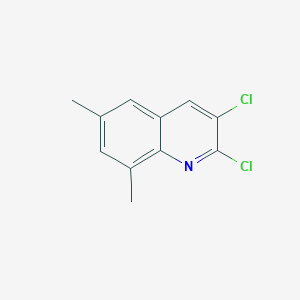
1-Benzyl-5-chloro-3-vinyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-5-chloro-3-vinyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This specific compound is characterized by a benzyl group at the first position, a chlorine atom at the fifth position, and a vinyl group at the third position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Benzyl-5-chloro-3-vinyl-1H-pyrazole can be synthesized through several methods. One common approach involves the reaction of 2,2-dichlorovinyl ketones with 2-(hydroxyethyl)hydrazine, leading to the formation of 3-substituted 5-chloro-1-(2-hydroxyethyl)-1H-pyrazoles. Heating these intermediates in chloroform under reflux in the presence of thionyl chloride results in 5-chloro-1-(2-chloroethyl)-1H-pyrazoles. The final step involves the elimination of hydrogen chloride from these intermediates using sodium hydroxide in ethanol or potassium tert-butoxide in pyridine to yield 5-chloro-1-vinyl-1H-pyrazoles .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions: 1-Benzyl-5-chloro-3-vinyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The chlorine atom can be reduced to form 1-benzyl-3-vinyl-1H-pyrazole.
Substitution: The chlorine atom can be substituted with different nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar solvents are used.
Major Products:
Oxidation: Epoxides or diols.
Reduction: 1-Benzyl-3-vinyl-1H-pyrazole.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Benzyl-5-chloro-3-vinyl-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Industry: It is used in the synthesis of dyes, agrochemicals, and polymers with unique properties.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-5-chloro-3-vinyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in inflammation or microbial growth, leading to its potential therapeutic effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating cellular signaling and gene expression .
Comparación Con Compuestos Similares
1-Benzyl-3-vinyl-1H-pyrazole: Lacks the chlorine atom at the fifth position.
5-Chloro-1-vinyl-1H-pyrazole: Lacks the benzyl group at the first position.
3-Vinyl-1H-pyrazole: Lacks both the benzyl group and the chlorine atom.
Uniqueness: 1-Benzyl-5-chloro-3-vinyl-1H-pyrazole is unique due to the presence of all three substituents (benzyl, chlorine, and vinyl) on the pyrazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C12H11ClN2 |
|---|---|
Peso molecular |
218.68 g/mol |
Nombre IUPAC |
1-benzyl-5-chloro-3-ethenylpyrazole |
InChI |
InChI=1S/C12H11ClN2/c1-2-11-8-12(13)15(14-11)9-10-6-4-3-5-7-10/h2-8H,1,9H2 |
Clave InChI |
MGEYTUHJGWGHJE-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=NN(C(=C1)Cl)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


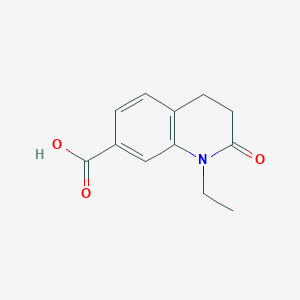
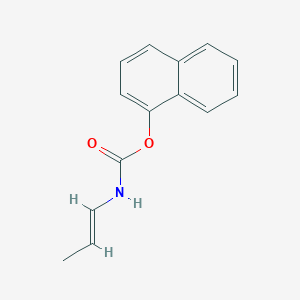
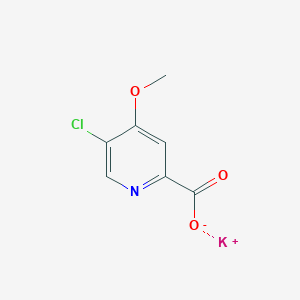
![Phenyl-N'-[(trimethylsilyl)oxy]ethanimidamide](/img/structure/B15067734.png)
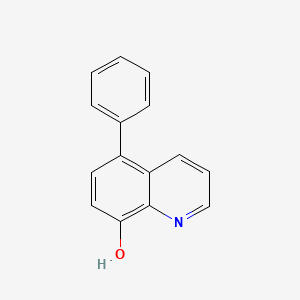

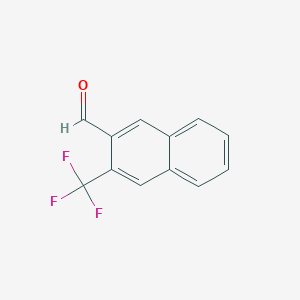


![6,8-Difluorospiro[chroman-2,1'-cyclobutan]-4-one](/img/structure/B15067784.png)
![Ethyl 3-azaspiro[5.5]undeca-1,4-diene-3-carboxylate](/img/structure/B15067788.png)
